1-amino-4-hydroxy-9,10-dioxo-N-phenylanthracene-2-carboxamide
Overview
Description
1-amino-4-hydroxy-9,10-dioxo-N-phenylanthracene-2-carboxamide is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-hydroxy-9,10-dioxo-N-phenylanthracene-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone derivatives.
Amination: Introduction of the amino group at the 1-position through nucleophilic substitution.
Hydroxylation: Addition of a hydroxyl group at the 4-position.
Phenylation: Attachment of a phenyl group to the nitrogen atom.
Carboxylation: Introduction of the carboxamide group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. The use of catalysts, controlled temperatures, and specific solvents can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-amino-4-hydroxy-9,10-dioxo-N-phenylanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
1-amino-4-hydroxy-9,10-dioxo-N-phenylanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-amino-4-hydroxy-9,10-dioxo-N-phenylanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid butylamide
- 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid phenyl ester
Uniqueness
1-amino-4-hydroxy-9,10-dioxo-N-phenylanthracene-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-amino-4-hydroxy-9,10-dioxo-N-phenylanthracene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c22-18-14(21(27)23-11-6-2-1-3-7-11)10-15(24)16-17(18)20(26)13-9-5-4-8-12(13)19(16)25/h1-10,24H,22H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBTXYFDHIGBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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